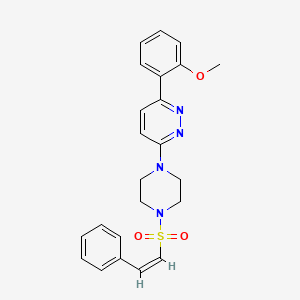

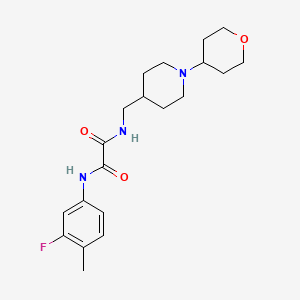

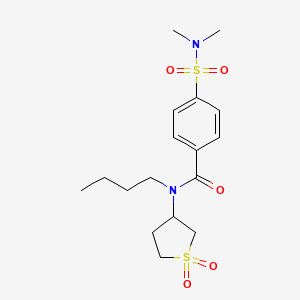

(Z)-3-(2-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Properties

Research has identified compounds structurally related to (Z)-3-(2-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine as potent inhibitors of rhinoviruses, which are common causative agents of the common cold. These compounds exhibit selective antiviral activity against different rhinovirus serotypes without inhibiting HeLa cell growth, indicating a direct interaction between the drug and the viral particles. The antiviral activity was confirmed in human target cells for rhinoviruses, suggesting potential therapeutic applications in the treatment of viral infections (Andries et al., 2005).

Dopamine Receptor Agonism

Another study on related structures has shown that specific derivatives possess high affinity and selectivity for D4 dopamine receptors, displaying significant agonist efficacy. This has implications for the treatment of conditions such as erectile dysfunction, highlighting the therapeutic potential of targeting D4 receptors. The efficacy of these compounds in inducing penile erection in vivo, which was inhibited by a D4 selective antagonist, confirms the mechanistic pathway and suggests a potential application in sexual health (Enguehard-Gueiffier et al., 2006).

Antimicrobial and Antimalarial Activity

Compounds incorporating the piperazine ring and related to the query chemical have been synthesized and evaluated for antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. These studies indicate the potential of such compounds in developing new antimicrobial and antimalarial agents, showcasing their broad spectrum of biological activities (Bhatt et al., 2016).

Genotoxicity and Metabolic Activation Studies

Research into the genotoxicity of related compounds, particularly those acting as 5-HT2C receptor agonists, has shed light on the mechanisms of action and potential side effects. These studies provide insights into the metabolic pathways involved in the bioactivation of these compounds, leading to their genotoxic effects. This is crucial for understanding the safety profile of new therapeutic agents (Kalgutkar et al., 2007).

Mécanisme D'action

While the exact mechanism of action for this compound isn’t available, arylpiperazines are known to interact with alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more .

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-22-10-6-5-9-20(22)21-11-12-23(25-24-21)26-14-16-27(17-15-26)31(28,29)18-13-19-7-3-2-4-8-19/h2-13,18H,14-17H2,1H3/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIZFNROEDRBQV-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)

![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)

![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)